![molecular formula C14H13NO2S B12637291 3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-32-9](/img/structure/B12637291.png)
3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. This compound is characterized by the presence of a hydroxyethyl group and a sulfanyl group attached to the isoindolinone core. Isoindolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: This step involves the alkylation of the isoindolinone core with an appropriate hydroxyethylating agent, such as ethylene oxide or ethylene carbonate.
Introduction of the Sulfanyl Group: The final step involves the thiolation of the hydroxyethylated isoindolinone using a suitable thiolating agent, such as thiourea or a thiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the isoindolinone core can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and sulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one: Lacks the benzo[e] ring, resulting in different chemical and biological properties.
3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-thione: Contains a thione group instead of a carbonyl group, affecting its reactivity and biological activity.
Uniqueness
3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to the presence of both hydroxyethyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Its isoindolinone core also contributes to its stability and versatility in various applications.
特性
CAS番号 |
920300-32-9 |
|---|---|
分子式 |
C14H13NO2S |
分子量 |
259.33 g/mol |
IUPAC名 |
3-(2-hydroxyethylsulfanyl)-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C14H13NO2S/c16-7-8-18-14-11-6-5-9-3-1-2-4-10(9)12(11)13(17)15-14/h1-6,14,16H,7-8H2,(H,15,17) |
InChIキー |
PXURTFDNQCOURP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)NC3SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[(1S,2S)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B12637212.png)

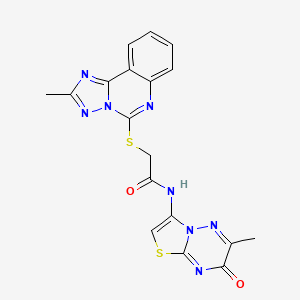
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
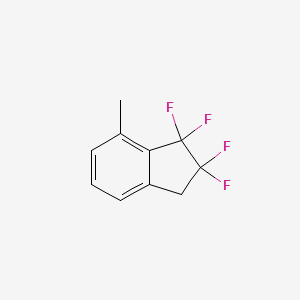
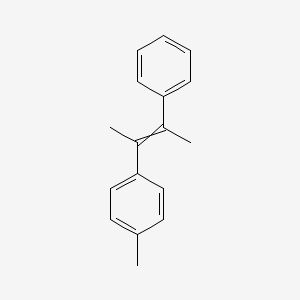
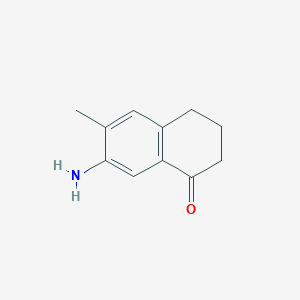
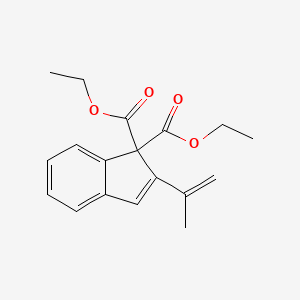
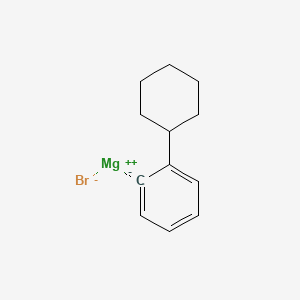
![8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637257.png)
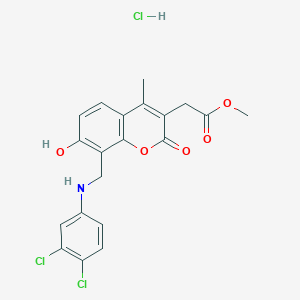
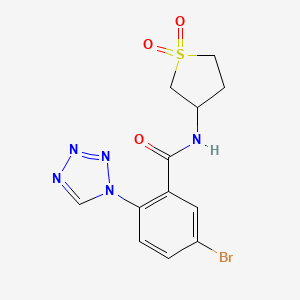
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide](/img/structure/B12637289.png)
![N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide](/img/structure/B12637300.png)
